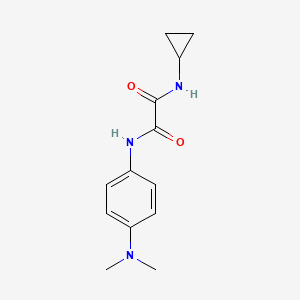

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide is a chemical compound with diverse applications in scientific research. Its unique properties make it a promising candidate for drug discovery, polymers, and catalysis.

Métodos De Preparación

The synthesis of N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide typically involves the reaction of cyclopropylamine with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug discovery and development.

Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide can be compared with similar compounds such as:

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol These compounds share some structural similarities but differ in their specific functional groups and properties. The unique cyclopropyl and oxalamide groups in this compound contribute to its distinct chemical and biological activities .

Actividad Biológica

N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide is a compound that has garnered attention for its significant biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxalamide class of compounds. Its structure features a cyclopropyl group and a dimethylamino-substituted phenyl ring, which contribute to its unique reactivity and biological activity. The compound can undergo various organic reactions due to the presence of the oxamide functional group, including hydrolysis and nucleophilic substitution.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of HDAC enzymes. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making them valuable in cancer therapy. Preliminary studies indicate that this compound may particularly affect hematological malignancies such as myelodysplastic syndromes.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer properties :

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines.

- Apoptosis Induction : It promotes apoptosis through altered gene expression patterns associated with HDAC inhibition.

Molecular docking studies suggest effective binding to HDAC enzymes, which may lead to significant alterations in tumor growth dynamics.

Anti-inflammatory Effects

The structural characteristics of this compound also suggest potential anti-inflammatory effects . By inhibiting specific enzymes involved in inflammatory pathways, it may serve as a candidate for treating various inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-phenyl-N2-(4-(dimethylamino)phenyl)oxalamide | Phenyl group instead of cyclopropyl | Potential HDAC inhibitor |

| N1-cyclobutyl-N2-(4-(dimethylamino)phenyl)oxalamide | Cyclobutyl ring | Varying potency against cancer cells |

| N1-benzyl-N2-(4-(dimethylamino)phenyl)oxalamide | Benzyl substituent | Different selectivity for HDAC isoforms |

This table illustrates the diversity within the oxalamide class while emphasizing the unique cyclopropyl moiety of this compound, which may contribute to its distinct biological activities and therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- In vitro Studies : Laboratory experiments have shown that this compound effectively inhibits HDAC activity in cultured cancer cells, leading to increased expression of tumor suppressor genes.

- Animal Models : Preliminary animal studies have indicated reduced tumor size and improved survival rates in models treated with this compound compared to controls.

These findings highlight its potential as a therapeutic agent in oncology and warrant further investigation into its pharmacological properties .

Propiedades

IUPAC Name |

N-cyclopropyl-N'-[4-(dimethylamino)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-16(2)11-7-5-10(6-8-11)15-13(18)12(17)14-9-3-4-9/h5-9H,3-4H2,1-2H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAHLBAPZBDCQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.